4,6-Dimetoxi-2-metilpirimidina

Descripción general

Descripción

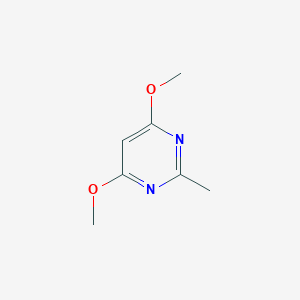

4,6-Dimethoxy-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at positions 4 and 6, and a methyl group at position 2

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4,6-Dimethoxy-2-methylpyrimidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives exhibit biological activities that make them suitable for developing medicinal compounds.

1.1 Antibacterial and Antifungal Properties

Research indicates that DMMP and its derivatives possess notable antibacterial and antifungal properties. For instance, studies have shown that compounds derived from DMMP can inhibit the growth of certain pathogenic bacteria and fungi, making them potential candidates for new antimicrobial agents .

1.2 Herbicidal Activity

Compounds containing the 4,6-dimethoxypyrimidin-2-yl moiety are recognized for their herbicidal activity. They are structurally similar to known sulfonylurea herbicides and have been shown to effectively control a variety of weeds without harming crops like tomatoes and grasses .

Agrochemical Applications

The agrochemical sector utilizes 4,6-Dimethoxy-2-methylpyrimidine primarily in the formulation of herbicides. Its derivatives are effective against a broad spectrum of weeds.

2.1 Development of Herbicides

The compound is integral to the synthesis of several herbicides, including those targeting resistant weed species. For example, N-[(4,6-dimethoxy pyrimidin-2-yl)aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide has demonstrated high efficacy against difficult-to-control weeds while maintaining safety for desirable crops .

Material Science Applications

In material science, DMMP is utilized in the production of specialized chemicals.

3.1 Photographic Chemicals

DMMP can be converted into other compounds used in photographic applications. For instance, it can be transformed into 4,6-dimethoxy-2-methyl-1,3-oxazepanecarboxylic acid, which is relevant in the formulation of photographic chemicals .

Case Study 1: Antibacterial Activity

A study published in PMC highlighted the antibacterial effects of DMMP derivatives against Staphylococcus aureus. The derivatives demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Herbicidal Effectiveness

Research conducted by Xi et al. (2006) established that compounds derived from DMMP exhibited superior herbicidal activity compared to traditional herbicides like sulfometuron-methyl. The study noted effective control over several weed species with minimal crop damage .

Mecanismo De Acción

Target of Action

The primary target of 4,6-Dimethoxy-2-methylpyrimidine is believed to be the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the biosynthesis of tetrahydrofolate, a critical cofactor involved in purine and pyrimidine synthesis .

Mode of Action

4,6-Dimethoxy-2-methylpyrimidine functions as an inhibitor of DHFR . By binding to this enzyme, it impedes its activity, disrupting the production of purines and pyrimidines . This interaction and the resulting changes can affect various biochemical processes within the cell.

Biochemical Pathways

The inhibition of DHFR disrupts the tetrahydrofolate synthesis pathway . Tetrahydrofolate is a critical cofactor involved in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Therefore, the action of 4,6-Dimethoxy-2-methylpyrimidine can have significant downstream effects on DNA replication and RNA transcription processes.

Result of Action

The inhibition of DHFR by 4,6-Dimethoxy-2-methylpyrimidine leads to a disruption in the production of purines and pyrimidines . This disruption can ultimately lead to the inhibition of cell growth and proliferation , as these processes are heavily dependent on the synthesis of new DNA and RNA molecules.

Análisis Bioquímico

Biochemical Properties

It is known that pyrimidines play a crucial role in biochemical reactions, particularly in the synthesis of DNA and RNA . The specific enzymes, proteins, and other biomolecules that 4,6-Dimethoxy-2-methylpyrimidine interacts with are yet to be identified.

Molecular Mechanism

It is believed to function as an inhibitor of the enzyme dihydrofolate reductase (DHFR), a vital enzyme involved in the biosynthesis of tetrahydrofolate, a critical cofactor involved in purine and pyrimidine synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2-methylpyrimidine typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, yielding a high purity product . Another method involves the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst .

Industrial Production Methods: Industrial production of 4,6-Dimethoxy-2-methylpyrimidine often employs a multi-step process starting from readily available raw materials such as acetamidine hydrochloride and diethyl malonate. The process includes condensation, cyclization, and methylation reactions under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dimethoxy-2-methylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: Reaction with sodium methyl mercaptide.

Diazo Coupling: Formation of azo derivatives through reaction with diazotised aromatic amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methyl mercaptide.

Oxidation: Hydrogen peroxide and sodium tungstate dihydrate.

Diazo Coupling: Diazotised aromatic amines.

Major Products Formed:

Nucleophilic Substitution: 4,6-Dimethoxy-2-methylthiopyrimidine.

Oxidation: 4,6-Dimethoxy-2-methylsulfonylpyrimidine.

Diazo Coupling: Azo derivatives with various aromatic amines.

Comparación Con Compuestos Similares

4,6-Dimethoxy-2-methylpyrimidine can be compared with other similar compounds such as:

4,6-Dihydroxy-2-methylpyrimidine: Known for its use in the synthesis of antihypertensive medicines and high-energy materials.

2,4-Dimethoxy-6-methylpyrimidine: Another derivative with similar chemical properties but different applications.

Uniqueness: 4,6-Dimethoxy-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Actividad Biológica

4,6-Dimethoxy-2-methylpyrimidine is a heterocyclic compound known for its diverse biological activities, particularly in the field of herbicides. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4,6-Dimethoxy-2-methylpyrimidine is with a molecular weight of approximately 154.17 g/mol. The compound features two methoxy groups at positions 4 and 6 and a methyl group at position 2 on the pyrimidine ring.

Herbicidal Activity

Research has shown that 4,6-Dimethoxy-2-methylpyrimidine derivatives exhibit significant herbicidal properties. These compounds are particularly effective against a variety of weeds, making them valuable in agricultural applications.

- Mechanism of Action : The herbicidal activity is primarily attributed to the inhibition of specific biochemical pathways in plants, similar to other known herbicides such as sulfonylureas. The presence of the dimethoxy groups enhances the compound's ability to interfere with plant growth processes by disrupting amino acid synthesis pathways .

Case Studies

- Study on Herbicidal Efficacy :

- Comparative Analysis :

Synthesis and Derivatives

The synthesis of 4,6-Dimethoxy-2-methylpyrimidine can be achieved through various methods, including microwave-assisted synthesis and oxidation reactions. These synthetic routes allow for the production of derivatives with enhanced biological activities.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| 4,6-Dimethoxy-2-methylpyrimidine | Oxidation of precursor compounds | Herbicidal |

| 4,6-Dimethoxy-N-methylpyrimidin-2-amine | Reaction with methylamine | Potentially herbicidal |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the pyrimidine ring significantly affect biological activity. The introduction of substituents at specific positions can enhance herbicidal efficacy while reducing phytotoxicity to crops like tomatoes and grasses .

Propiedades

IUPAC Name |

4,6-dimethoxy-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQJAXMTUACMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452904 | |

| Record name | 4,6-Dimethoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13566-48-8 | |

| Record name | 4,6-Dimethoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.